4-[(1,5-dimethyl-1H-pyrazol-3-yl)amino]-4-oxo-2-butenoic acid
Overview
Description
4-[(1,5-dimethyl-1H-pyrazol-3-yl)amino]-4-oxo-2-butenoic acid is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 209.08004122 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Optical Properties
One study focused on the synthesis and characterization of antipyrine derivatives, including those related to your compound of interest. These derivatives were synthesized via a condensation reaction and characterized by various physico-chemical techniques. The study explored their optical properties by investigating the absorption spectra and calculating dispersion parameters, which are crucial for understanding the materials' potential applications in optoelectronics and photonics (El-Ghamaz et al., 2017).
Corrosion Inhibition
Another area of research involved the theoretical study of bipyrazolic-type organic compounds, including structures similar to the compound , for their potential activity as corrosion inhibitors. The study used density functional theory to elucidate the different inhibition efficiencies and reactive sites of these compounds, suggesting their utility in protecting metals from corrosion (Wang et al., 2006).
Insecticidal and Antibacterial Potential
Research on the synthesis of pyrimidine linked pyrazole heterocyclic compounds, which share a structural motif with the compound of interest, revealed their potential in insecticidal and antibacterial applications. These compounds were synthesized using microwave irradiation, showcasing an innovative approach to chemical synthesis and highlighting their bioactivity against certain insects and bacteria (Deohate & Palaspagar, 2020).
Electrochemical Studies
Mannich bases bearing the pyrazolone moiety, similar to the compound , were synthesized and characterized, with their electrochemical behavior studied through techniques like polarography and cyclic voltammetry. These studies are essential for understanding the redox properties of such compounds, which could be relevant in developing new materials for electronic and catalytic applications (Naik et al., 2013).
Properties
IUPAC Name |
(E)-4-[(1,5-dimethylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-6-5-7(11-12(6)2)10-8(13)3-4-9(14)15/h3-5H,1-2H3,(H,14,15)(H,10,11,13)/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNRXIWEOKCXDB-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C)NC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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